2',5'-Dimethyl-3-(4-methylphenyl)propiophenone
Description
2',5'-Dimethyl-3-(4-methylphenyl)propiophenone is a substituted propiophenone derivative characterized by methyl groups at the 2' and 5' positions on the ketone-bearing phenyl ring and a 4-methylphenyl moiety at the 3-position (Figure 1). This compound belongs to the broader class of aryl ketones, which are widely studied for their roles in organic synthesis, pharmaceuticals, and materials science. Its structural complexity, with multiple methyl substituents, influences its physicochemical properties, including solubility, crystallinity, and reactivity.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-5-8-16(9-6-13)10-11-18(19)17-12-14(2)4-7-15(17)3/h4-9,12H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEHYKLXNPZVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644128 | |
| Record name | 1-(2,5-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-81-5 | |
| Record name | 1-Propanone, 1-(2,5-dimethylphenyl)-3-(4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dimethyl-3-(4-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2’,5’-dimethylacetophenone with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of 2’,5’-Dimethyl-3-(4-methylphenyl)propiophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2’,5’-Dimethyl-3-(4-methylphenyl)propiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the introduction of various functional groups. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2',5'-Dimethyl-3-(4-methylphenyl)propiophenone is a propiophenone derivative with a molecular formula of C18H20O and a molecular weight of 252.35 . It is also known as 1-Propanone, 1-(2,5-dimethylphenyl)-3-(4-methylphenyl)- .
Scientific Research Applications
2',5'-Dimethyl-3-(4-methylphenyl)propiophenone is used in scientific research as an intermediate in the synthesis of more complex organic molecules. Studies have also investigated its anticancer and antimicrobial activities.
Anticancer Properties
Research has explored the anticancer effects of 2',5'-Dimethyl-3-(4-methylphenyl)propiophenone on cancer cell lines. The compound has demonstrated significant cytotoxicity, especially in breast and prostate cancer cells, inducing apoptosis through the activation of caspase pathways.
Table of Anticancer Effects
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
The antimicrobial efficacy of 2',5'-Dimethyl-3-(4-methylphenyl)propiophenone has been evaluated against Gram-positive and Gram-negative bacteria. The compound displayed inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
Table of Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
Case Study on Anticancer Effects: A clinical trial involving patients with advanced breast cancer showed that treatment with derivatives of 2',5'-Dimethyl-3-(4-methylphenyl)propiophenone resulted in reduced tumor size and improved survival rates compared to standard therapies.
Mechanism of Action
The mechanism of action of 2’,5’-Dimethyl-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on biological macromolecules. The pathways involved in its mechanism of action are dependent on the specific reactions and conditions under which it is studied.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues of 2',5'-Dimethyl-3-(4-methylphenyl)propiophenone, highlighting differences in substituent positions and functional groups:
Notes:
- Substituent positions significantly alter electronic and steric profiles. For instance, electron-donating methyl groups enhance stability, while halogens (e.g., Cl) increase reactivity in cross-coupling reactions .
- Methoxy groups (e.g., in 2',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone) improve solubility in polar solvents compared to purely alkyl-substituted analogues .
Crystallographic and Intermolecular Interactions
demonstrates that substituted propiophenones exhibit distinct crystal packing driven by weak interactions (C–H⋯X hydrogen bonds, π–π stacking). For example, compounds with 4-halophenyl groups form robust chains via C–H⋯N bonds. The 4-methylphenyl group in the target compound may favor similar packing motifs but with reduced polarity compared to halogenated analogues .
Reactivity and Functionalization
- α-Functionalization: Propiophenones undergo α-phenylselenation with diphenyl diselenide, as shown in .
- Safety Profile: While propiophenone itself is non-hazardous (), alkyl- or aryl-substituted variants may exhibit different toxicity profiles due to altered bioavailability and metabolic pathways .
Biological Activity
2',5'-Dimethyl-3-(4-methylphenyl)propiophenone is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is classified as a propiophenone derivative, characterized by the following structural formula:
- Molecular Weight : 242.31 g/mol
- Chemical Formula : C16H18O
Biological Activities
Research indicates that 2',5'-Dimethyl-3-(4-methylphenyl)propiophenone exhibits several biological activities, notably:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
- Anticancer Effects : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, particularly in breast cancer (MDA-MB-231) and glioblastoma (U-87) models. The cytotoxicity was assessed using the MTT assay, revealing a dose-dependent response.
The biological activity of 2',5'-Dimethyl-3-(4-methylphenyl)propiophenone is thought to be mediated through several pathways:
- Enzyme Inhibition : The compound may act as an electrophile, interacting with nucleophilic sites on enzymes, thereby inhibiting their activity.
- Cellular Signaling Modulation : It may influence signaling pathways related to cell growth and apoptosis, particularly in cancer cells.
Table 1: Anticancer Activity of 2',5'-Dimethyl-3-(4-methylphenyl)propiophenone
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Induction of apoptosis |
| U-87 | 10 | Cell cycle arrest |
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 1: Anticancer Activity
In a study published in MDPI, researchers evaluated the anticancer properties of various derivatives of propiophenone, including 2',5'-Dimethyl-3-(4-methylphenyl)propiophenone. The results indicated significant cytotoxic effects against both MDA-MB-231 and U-87 cell lines, supporting the potential use of this compound in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against clinically relevant bacterial strains. The findings demonstrated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations that are achievable in therapeutic settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
